molecular formula C9H7F13O2 B012739 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol CAS No. 107650-06-6

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol

Cat. No.: B012739
CAS No.: 107650-06-6
M. Wt: 394.13 g/mol
InChI Key: DAHZCNRVTNHGGR-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononane-1,2-diol is a useful research compound. Its molecular formula is C9H7F13O2 and its molecular weight is 394.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Asymmetric Methoxyselenenylations and Cyclizations : Tridecafluorononane-1,2-diol is useful in asymmetric methoxyselenenylations and cyclizations of unsaturated alcohols and carboxylic acids (Back, Moussa, & Parvez, 2002).

  • Versatile Reaction Partners and Tridentate Ligands : Fluorinated 1,3,5-triketones, a category to which tridecafluorononane-1,2-diol belongs, can be used as versatile reaction partners in organic transformations and valuable tridentate ligands in coordination chemistry (Sevenard et al., 2007).

  • Study of Radical Stability : Synthesized radicals of this category are used to study the stability of certain radicals in air and their methyl ether derivatives (Carilla et al., 1994).

  • Biomedicine and Pharmacology Applications : Compounds like 9-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)adenine synthesized from similar fluorinated compounds have potential applications in biomedicine and pharmacology (Maruyama et al., 1999).

  • Chemical Research : 5-(2-Aminopropyl)benzofuran, related to the fluorinated compounds, is a 'research chemical' reported to produce a combination of stimulant and entactogenic effects (Stańczuk et al., 2013).

  • Energetic Materials : Some compounds exhibit higher densities, favorable detonation properties, and are thermally stable and insensitive to impact, making them useful in the field of energetic materials (Garg & Shreeve, 2011).

  • Model Complexes for Enzyme Studies : In studies of enzyme models, such as [Fe-only]-hydrogenase, similar compounds have been used to form novel diiron model complexes (Windhager et al., 2007).

  • Bonding Studies in Advanced Nuclear Fuel Cycle : These compounds are used in understanding bonding trends within and differences between the 4f and 5f element series with soft donor atom ligands, important for advanced nuclear fuel cycle separation concepts (Jones et al., 2013).

  • Biomedical Applications : Amphiphilic derivatives, including those related to tridecafluorononane-1,2-diol, show excellent hemocompatibility and co-emulsifying properties for biomedical applications (Paleta et al., 2002).

  • Thermotropic Liquid Crystals : Compounds in this category exhibit thermotropic sA and sC LC phases, with increased thermal stability correlated with the length of the perfluorinated segment of their alkoxy group, applicable in materials science (Johansson et al., 1997).

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F13O2/c10-4(11,1-3(24)2-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3,23-24H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHZCNRVTNHGGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338588
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107650-06-6
Record name 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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